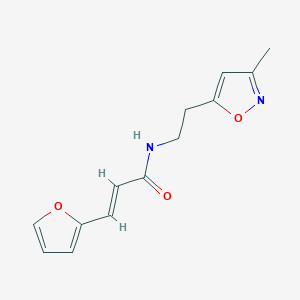

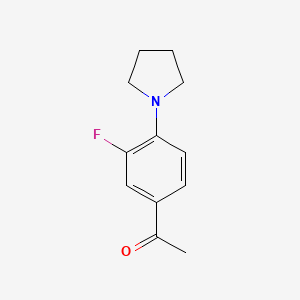

(E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis methodologies for compounds similar to "(E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide" often involve green chemistry approaches, such as microwave-assisted synthesis, and may utilize marine and terrestrial fungi for enantioselective reactions. For example, the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and fungal strains for ene-reduction has been documented, highlighting the innovative approaches in organic synthesis (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing furan and acrylamide units has been extensively studied, including their crystallographic analysis. X-ray diffraction data of related compounds provide insights into their crystalline structures and the spatial arrangement of molecules, which are crucial for understanding their chemical behavior and reactivity (Sandoval et al., 2012).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including C-H bond activation/borylation reactions catalyzed by metal complexes. Such reactions are pivotal for functionalizing molecules and creating new bonds, significantly expanding the utility of furan-containing compounds in organic synthesis (Hatanaka et al., 2010).

Wissenschaftliche Forschungsanwendungen

1. Green Chemistry Synthesis and Fungal Biotransformation

A study reported the green chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a closely related compound, using microwave radiation and fungal strains like Penicillium citrinum and Aspergillus sydowii. This process led to the enantioselective production of a compound with a CN-bearing stereogenic center, highlighting the potential of such compounds in green chemistry applications (Jimenez et al., 2019).

2. Cytotoxic Agents in Cancer Research

Another research focused on the development of a series of 2-phenylacrylamides, including furan-based compounds, as broad-spectrum cytotoxic agents against various cancer cell lines. This highlights the potential therapeutic application of such compounds in oncology (Tarleton et al., 2013).

3. Metal Chelation Properties

Studies on transition metal chelates derived from benzofuran-based compounds, including oxadiazole combined molecules, have been conducted to evaluate their chelating properties. This demonstrates the relevance of furan derivatives in metal chelation studies (Varde & Acharya, 2017).

4. Potential Antiviral Applications

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, a similar compound, was found to suppress the enzymatic activities of SARS coronavirus helicase. This suggests a potential application in developing antiviral agents, especially against coronaviruses (Lee et al., 2017).

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-10-9-12(18-15-10)6-7-14-13(16)5-4-11-3-2-8-17-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAGBLLXATYFNP-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)

![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)

![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)

![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)

![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)